molecular formula C11H13IN4O2 B6088920 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE

Cat. No.: B6088920
M. Wt: 360.15 g/mol
InChI Key: QNQZIUJOJJAJFK-UHFFFAOYSA-N
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Description

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, two methyl groups attached to the pyrazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-iodo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-iodo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with a β-keto ester. 5-methyl-3-isoxazole can be prepared by reacting 5-methyl-3-oxopentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Coupling Reaction: The final step involves the coupling of the pyrazole and isoxazole rings. This can be achieved by reacting 4-iodo-3,5-dimethyl-1H-pyrazole with 5-methyl-3-isoxazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the iodine atom, leading to the formation of deiodinated derivatives. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated pyrazole derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: Similar structure with a bromine atom instead of iodine.

    2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: Similar structure with a chlorine atom instead of iodine.

    2-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE imparts unique chemical properties, such as higher molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may exhibit different reactivity and biological activities.

Properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2/c1-6-4-9(15-18-6)13-10(17)5-16-8(3)11(12)7(2)14-16/h4H,5H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZIUJOJJAJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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